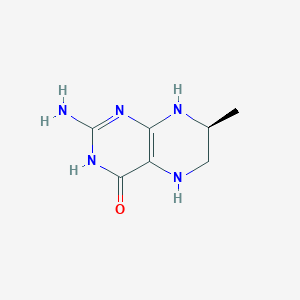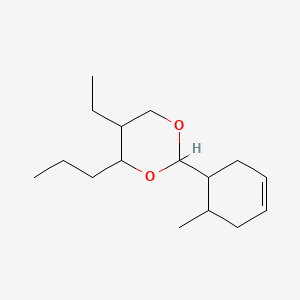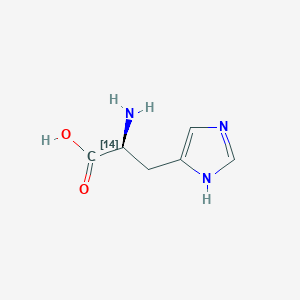
(~14~C)Histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(~14~C)Histidine is a radiolabeled form of the amino acid histidine, where the carbon-14 isotope is incorporated into the histidine molecule. Histidine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and the production of histamine . The radiolabeled version, this compound, is used extensively in scientific research to trace and study metabolic pathways and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (~14~C)Histidine typically involves the incorporation of carbon-14 into the histidine molecule. This can be achieved through various synthetic routes, including the use of radiolabeled precursors. One common method involves the use of radiolabeled glyoxaline and alanine derivatives, which are then subjected to specific reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using radiolabeled precursors. The process is carefully controlled to ensure the incorporation of carbon-14 into the histidine molecule. The final product is purified using techniques such as chromatography to obtain high-purity this compound suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
(~14~C)Histidine undergoes various chemical reactions, including:
Oxidation: Histidine can be oxidized to form histidinal and histidinol.
Reduction: Reduction of histidine can lead to the formation of histamine.
Substitution: Histidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions include histidinal, histidinol, and histamine. These products are important intermediates in various biochemical pathways and have significant biological functions .
Aplicaciones Científicas De Investigación
(~14~C)Histidine is widely used in scientific research due to its radiolabeled nature, which allows for the tracing and study of metabolic pathways. Some key applications include:
Chemistry: Used to study enzyme kinetics and protein-ligand interactions.
Biology: Employed in metabolic studies to trace the incorporation of histidine into proteins and other biomolecules.
Medicine: Used in diagnostic imaging and to study the metabolism of histidine in various diseases.
Industry: Applied in the development of new pharmaceuticals and in the study of protein synthesis
Mecanismo De Acción
The mechanism of action of (~14~C)Histidine involves its incorporation into proteins and other biomolecules. The radiolabeled carbon-14 allows researchers to trace the metabolic pathways and interactions of histidine within the body. Histidine is a precursor to histamine, which plays a crucial role in immune response, gastric acid secretion, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: The non-radiolabeled form of (~14~C)Histidine, essential for protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune response and neurotransmission.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness
This compound is unique due to its radiolabeled nature, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in scientific research, particularly in studies involving protein synthesis and enzyme kinetics .
Propiedades
Número CAS |
90081-11-1 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
157.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)(114C)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i6+2 |
Clave InChI |
HNDVDQJCIGZPNO-BXQGICHFSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H]([14C](=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


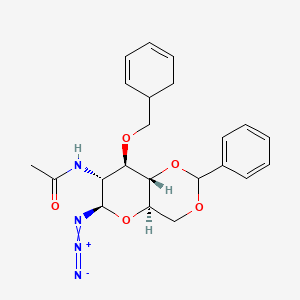
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
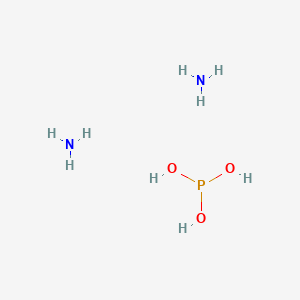
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
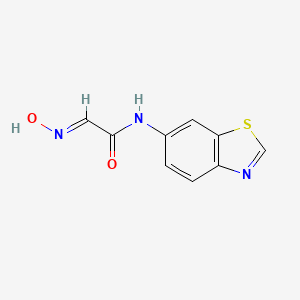
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

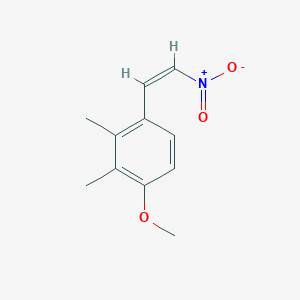
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
